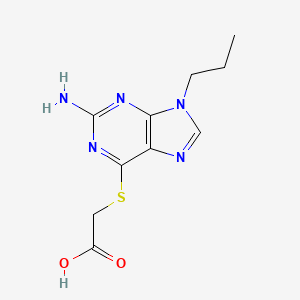
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexatriene ring with two carboxylic acid groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexatriene ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the cyclohexatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the ring.
科学的研究の応用
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but lacks the triene ring.
Cyclohexa-1,3,5-triene: Similar ring structure but without carboxylic acid groups.
Benzoic acid: Contains a benzene ring with a single carboxylic acid group.
Uniqueness
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is unique due to the combination of a cyclohexatriene ring and two carboxylic acid groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C8H6O4 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC名 |
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,7+1 |
InChIキー |
XNGIFLGASWRNHJ-FBJYZXDHSA-N |
異性体SMILES |
C1=CC=[13C](C(=C1)C(=O)O)[13C](=O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


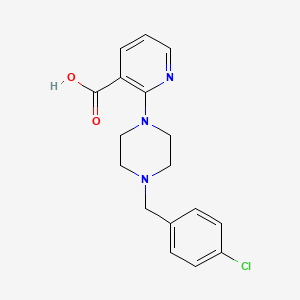

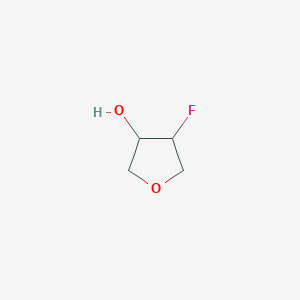
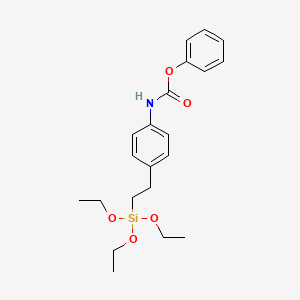
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
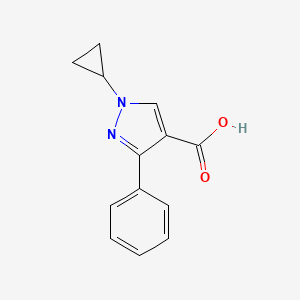
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
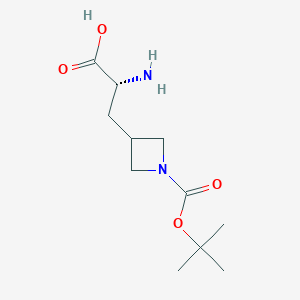
![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)
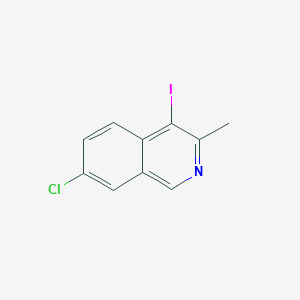
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
